molecular formula C8H6N2O7 B1363782 Methyl 4-hydroxy-3,5-dinitrobenzoate CAS No. 33927-05-8

Methyl 4-hydroxy-3,5-dinitrobenzoate

Katalognummer B1363782
CAS-Nummer: 33927-05-8
Molekulargewicht: 242.14 g/mol
InChI-Schlüssel: CNPJNFNJIODHOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Methyl 4-hydroxy-3,5-dinitrobenzoate” is a chemical compound with the molecular formula C8H6N2O7 . It is used to reduce susceptibility to tumor formation .


Synthesis Analysis

“Methyl 4-hydroxy-3,5-dinitrobenzoate” can be synthesized from 3,5-Dinitro-4-hydroxybenzoic acid . A mild deacylation method for 3,5-dinitrobenzoates using methanolic solutions of amines, such as dialkylamines, has been developed .


Molecular Structure Analysis

“Methyl 4-hydroxy-3,5-dinitrobenzoate” contains a total of 23 bonds; 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 2 nitro groups .


Chemical Reactions Analysis

The reactions of methyl 3,5-dinitrobenzoate with hydroxide ions in dimethyl sulphoxide–water mixtures have been studied. There is evidence for competition between attack at carbonyl and aryl carbon atoms .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-3,5-dinitrobenzoate” has a molecular weight of 242.14 . Its melting point is between 108-110°C .

Wirkmechanismus

Target of Action

Methyl 4-hydroxy-3,5-dinitrobenzoate (MDNB) primarily targets Candida albicans , a type of yeast that can cause fungal infections . This compound has been shown to inhibit the growth of all strains of Candida albicans .

Mode of Action

MDNB interacts with its targets through a multi-target antifungal mechanism of action . It is suggested that MDNB interferes with the synthesis of ergosterol, a key component of the fungal cell membrane . This disruption in ergosterol synthesis can lead to changes in the membrane’s structure and function, inhibiting the growth of the fungus .

Biochemical Pathways

It is known that the compound’s antifungal activity involves various cellular processes, including the disruption of ergosterol synthesis . Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cell membrane. Therefore, any disruption in its synthesis can have significant downstream effects on the cell’s viability .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability can be enhanced when it is delivered as a nanoemulsion .

Result of Action

The primary result of MDNB’s action is the inhibition of Candida albicans growth . By interfering with ergosterol synthesis, MDNB disrupts the structure and function of the fungal cell membrane, leading to the inhibition of the fungus’s growth .

Action Environment

The action, efficacy, and stability of MDNB can be influenced by various environmental factors. For instance, the compound’s antifungal activity can be enhanced when it is delivered as a nanoemulsion . .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin, eyes, or clothing .

Eigenschaften

IUPAC Name

methyl 4-hydroxy-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O7/c1-17-8(12)4-2-5(9(13)14)7(11)6(3-4)10(15)16/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPJNFNJIODHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365182
Record name methyl 4-hydroxy-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-3,5-dinitrobenzoate

CAS RN

33927-05-8
Record name methyl 4-hydroxy-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-3,5-dinitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-3,5-dinitrobenzoate
Reactant of Route 3
Methyl 4-hydroxy-3,5-dinitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-hydroxy-3,5-dinitrobenzoate
Reactant of Route 5
Methyl 4-hydroxy-3,5-dinitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-hydroxy-3,5-dinitrobenzoate

Q & A

Q1: What makes methyl 4-hydroxy-3,5-dinitrobenzoate a potentially advantageous reagent for oligosaccharide synthesis?

A1: Traditional glycosylation methods often require harsh Lewis acid catalysts, which can lead to unwanted side reactions or complicate the synthesis of sensitive oligosaccharides. The research demonstrates that glycosides of methyl 4-hydroxy-3,5-dinitrobenzoate can act as glycosyl donors under neutral or mildly basic conditions, eliminating the need for Lewis acids. [] This could allow for milder reaction conditions and potentially improve the synthesis of complex oligosaccharides.

Q2: How does the stereochemistry of the glycosyl donor, methyl 4-hydroxy-3,5-dinitrobenzoate, influence the glycosylation reaction?

A2: The research indicates that the beta-anomer of the methyl 4-hydroxy-3,5-dinitrobenzoate glycosyl donor generally shows greater reactivity compared to the alpha-anomer. Furthermore, when reacting with the 3-OH group of a protected monosaccharide, the reaction selectively produced the alpha-linked disaccharide. [] This suggests that the stereochemistry of both the donor and acceptor plays a crucial role in determining the stereochemical outcome of the glycosylation reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.